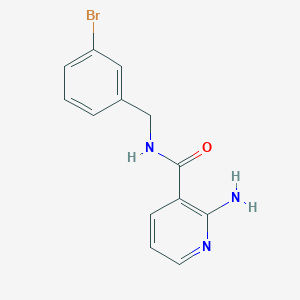![molecular formula C15H15NO2 B7549331 N-[3-(2-methoxyphenyl)phenyl]acetamide](/img/structure/B7549331.png)
N-[3-(2-methoxyphenyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-methoxyphenyl)phenyl]acetamide, also known as N-(2-methoxyphenyl)-3-phenyl-2-propenamide or MPAA, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. MPAA is a synthetic compound that is structurally similar to curcumin, a natural compound found in turmeric.
作用機序
The mechanism of action of MPAA is not fully understood. However, it is believed to work through multiple pathways. MPAA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. MPAA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, MPAA has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. MPAA has also been shown to reduce inflammation and oxidative stress. Additionally, MPAA has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using MPAA in lab experiments is its relative ease of synthesis. MPAA can be synthesized using standard laboratory procedures and is readily available. Additionally, MPAA has been shown to have a variety of therapeutic applications, making it a promising compound for further research. However, one limitation of using MPAA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments.
将来の方向性
There are many potential future directions for research on MPAA. One area of research could be the development of MPAA-based therapies for cancer and inflammatory diseases. Additionally, further research could be done to elucidate the mechanism of action of MPAA and its effects on various signaling pathways. Another area of research could be the development of new synthetic analogs of MPAA with improved solubility and bioavailability. Overall, MPAA is a promising compound with many potential therapeutic applications, and further research is needed to fully understand its potential.
合成法
MPAA can be synthesized through a simple reaction between 2-methoxybenzaldehyde and phenylacetic acid. The reaction is catalyzed by acetic anhydride and yields MPAA as a yellow crystalline solid. The synthesis of MPAA is relatively straightforward and can be achieved through standard laboratory procedures.
科学的研究の応用
MPAA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. MPAA has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer and prostate cancer. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, MPAA has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[3-(2-methoxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)16-13-7-5-6-12(10-13)14-8-3-4-9-15(14)18-2/h3-10H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZXZBVYJRWORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyphenyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)
![N-(4-ethoxyphenyl)-4-(2-pyridyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B7549267.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)oxolane-2-carboxamide](/img/structure/B7549281.png)


![2-[1-oxo-1-(3-phenylazetidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B7549291.png)
![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)


![(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B7549321.png)